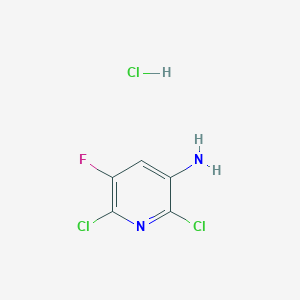

2,6-Dichloro-5-fluoropyridin-3-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dichloro-5-fluoropyridin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2FN2.ClH/c6-4-2(8)1-3(9)5(7)10-4;/h1H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQLVKUUCAWWGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 2,6-Dichloro-5-fluoropyridin-3-amine hydrochloride

An In-depth Technical Guide: Physicochemical Properties of 2,6-Dichloro-5-fluoropyridin-3-amine Hydrochloride

Foreword: Understanding a Critical Synthetic Intermediate

2,6-Dichloro-5-fluoropyridin-3-amine and its hydrochloride salt are pivotal building blocks in modern synthetic chemistry. Their utility stems from the unique electronic properties conferred by the halogenated pyridine ring, which makes them essential precursors in the development of high-value agrochemicals and pharmaceuticals, including advanced kinase inhibitors for oncology.[1][2] The hydrochloride salt, in particular, is frequently employed to improve the compound's stability and solubility in various reaction systems, streamlining its use in complex synthetic pathways.[1][2]

This guide provides an in-depth analysis of the core . It is designed for researchers, chemists, and drug development professionals, moving beyond a simple data sheet to explain the causality behind experimental choices and to provide robust, self-validating protocols for characterization.

Chemical Identity and Structural Synopsis

The functionality of this molecule is dictated by its structure: a pyridine core heavily substituted with electron-withdrawing groups (two chlorine atoms and one fluorine atom) and an electron-donating amine group. This arrangement creates a specific electronic landscape that governs its reactivity and interactions with biological targets.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1416351-81-9[1][2] |

| Molecular Formula | C₅H₄Cl₃FN₂[1][2] |

| Molecular Weight | 217.46 g/mol [1][2] |

| Canonical SMILES | C1=C(C(=NC(=C1F)Cl)Cl)N.Cl |

| Structure (Base) | A pyridine ring substituted with chlorine at positions 2 and 6, an amine group at position 3, and fluorine at position 5.[1] |

Core Physicochemical Properties: Data and Experimental Validation

A precise understanding of a compound's physical properties is non-negotiable for successful process development, quality control, and formulation. The following sections detail the key properties and the methodologies required for their verification.

General Experimental Workflow

The characterization of a new batch of any chemical intermediate should follow a logical and systematic workflow to ensure identity, purity, and suitability for its intended application.

Caption: High-level workflow for physicochemical characterization.

Physical State and Appearance

Based on analogous compounds, this compound is expected to be an off-white to light brown crystalline powder or solid.[3][4] Visual inspection is the first, simplest check for potential contamination or degradation.

Melting Point

The melting point is a critical parameter for assessing purity. A sharp melting range typically indicates high purity, whereas a broad or depressed range suggests the presence of impurities. The specific melting point for the hydrochloride salt is not widely published and should be determined experimentally.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the dry sample. Tightly pack the powder into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Solubility

The hydrochloride salt form is specifically utilized to enhance aqueous solubility, a crucial factor for many synthetic reactions and for potential formulation studies.[1][2]

| Solvent Type | Expected Solubility | Rationale |

| Water | Moderately Soluble | The hydrochloride salt protonates the basic amine, forming a more polar, water-soluble salt.[2] |

| Methanol, Ethanol | Soluble | Polar protic solvents capable of hydrogen bonding. |

| Dichloromethane, Chloroform | Sparingly Soluble | The polarity is significant, limiting solubility in less polar solvents. |

| Hexanes, Toluene | Insoluble | Non-polar solvents are incompatible with the ionic nature of the salt. |

Experimental Protocol: Quantitative Solubility Determination (Equilibrium Method)

-

Preparation: Add an excess amount of the compound to a known volume of the solvent of interest (e.g., 10 mL of pH 7.4 phosphate buffer) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the excess solid. Carefully extract a known volume of the supernatant.

-

Quantification: Dilute the supernatant with an appropriate mobile phase and analyze using a validated HPLC-UV method against a standard curve of known concentrations. The concentration determined represents the equilibrium solubility.

Spectroscopic Profile for Structural Verification

Spectroscopy provides an unambiguous fingerprint of the molecule's structure. A combination of NMR, IR, and MS is essential for a self-validating structural confirmation.

Caption: Workflow for definitive spectroscopic structure verification.

2.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include a singlet or broad singlet for the amine (-NH₂) protons and a singlet for the lone aromatic proton on the pyridine ring. The hydrochloride may cause broadening or a downfield shift of the amine proton signal.

-

¹³C NMR: The spectrum will show five distinct signals for the aromatic carbons. Carbons bonded to halogens (C-Cl, C-F) will exhibit characteristic chemical shifts and, in the case of C-F, coupling.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

Protocol: General NMR Sample Preparation

-

Weigh approximately 5-10 mg of the hydrochloride salt into an NMR tube.

-

Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, chosen based on solubility).

-

Vortex briefly to ensure complete dissolution.

-

Acquire spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).[5]

2.4.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the presence of key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 (likely broad) |

| C=C, C=N Stretch (Aromatic Ring) | 1400 - 1600 |

| C-F Stretch | 1000 - 1400 (strong, characteristic) |

| C-Cl Stretch | 600 - 800 |

Protocol: KBr Pellet Method

-

Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic-grade KBr powder.

-

Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.

-

Press the powder into a transparent pellet using a hydraulic press.

-

Analyze the pellet using an FT-IR spectrometer.

2.4.3. Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The key feature to look for is the isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl), which will result in a characteristic M, M+2, and M+4 pattern with an approximate ratio of 9:6:1 for the molecular ion of the free base.

Stability and Handling

Proper storage and handling are paramount to maintaining the integrity of the compound.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[2][6] It should be kept in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][7]

-

Stability: The hydrochloride salt form confers enhanced stability compared to the free base, protecting the reactive amine group from degradation.[1]

Safety and Hazard Information

While a specific Safety Data Sheet (SDS) for the hydrochloride salt must be consulted, data from analogous compounds indicate several potential hazards.

-

Primary Hazards: The compound class is often harmful if swallowed, inhaled, or in contact with skin.[6][8] It may cause serious eye damage and skin irritation.[8]

-

Handling Precautions:

Disclaimer: This information is for guidance only. Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before any handling or use.

References

- 1. 2,6-Dichloro-5-fluoropyridin-3-amine | 152840-65-8 | Benchchem [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. H31598.06 [thermofisher.com]

- 4. chemimpex.com [chemimpex.com]

- 5. rsc.org [rsc.org]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

synthesis routes for 2,6-Dichloro-5-fluoropyridin-3-amine hydrochloride

An In-Depth Technical Guide to the Synthesis of 2,6-Dichloro-5-fluoropyridin-3-amine Hydrochloride

Executive Summary

2,6-Dichloro-5-fluoropyridin-3-amine and its hydrochloride salt are pivotal intermediates in the synthesis of advanced pharmaceuticals and agrochemicals.[1][2][3] The specific arrangement of halogen substituents on the pyridine ring imparts unique chemical properties that are leveraged in the development of high-value compounds, including novel anticancer agents and broad-spectrum antibiotics.[1][2][4] This guide provides a comprehensive technical overview of the primary synthetic routes to this key building block, designed for researchers, chemists, and professionals in drug development. We will dissect the strategic and mechanistic underpinnings of each pathway, offer detailed experimental protocols, and present a comparative analysis to inform process optimization and scale-up decisions.

Core Synthetic Strategies: Pathways to a Privileged Scaffold

The synthesis of 2,6-dichloro-5-fluoropyridin-3-amine is not a trivial undertaking. The molecule's dense functionalization requires a multi-step approach with precise control over reaction conditions to achieve high yield and purity. Two dominant strategies emerge from the literature, primarily diverging in their approach to installing the crucial C3-amine group. The first builds the chlorinated pyridine core around a cyano group which is later reduced, while the second leverages the robust chemistry of rearrangement reactions starting from a carboxylic acid intermediate.

Caption: High-level overview of the two primary synthetic pathways.

Route 1: The Cyano-Intermediate Pathway

This classic approach constructs the target molecule from the ground up, starting with the formation of a dihydroxypyridine ring, followed by chlorination and final conversion of a nitrile to the desired amine.

Causality and Strategic Choices

The logic of this route is to use the robust and electron-withdrawing cyano group as a masked amine. This group is stable to the harsh chlorination conditions required to replace the hydroxyl groups. A significant challenge in this pathway is the chlorination step itself, which can produce a 2,4,6-trichlorinated byproduct, complicating purification and reducing the overall yield.[5][6] Careful control of reagents and temperature is paramount.

Experimental Protocol: Synthesis via Cyano-Intermediate

Step 1: Synthesis of 2,6-Dihydroxy-3-cyano-5-fluoropyridine This initial step involves a condensation reaction. For instance, ethyl formate and cyanoacetamide can be condensed in a nonpolar solvent like toluene.[1] The reaction is typically performed at controlled temperatures (below 30°C) to manage exotherms and maximize the yield of the resulting dihydroxy intermediate, which often precipitates from the reaction mixture.[1]

Step 2: Chlorination to 2,6-Dichloro-3-cyano-5-fluoropyridine The critical chlorination is achieved using a potent mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[1][2]

-

To the dried 2,6-dihydroxy-3-cyano-5-fluoropyridine intermediate, add phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).

-

Heat the mixture under reflux. The reaction progress should be monitored by TLC or HPLC.

-

Upon completion, the excess POCl₃ is carefully removed by distillation under reduced pressure.

-

The residue is cautiously poured into ice water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed, dried over anhydrous sodium sulfate, and concentrated to yield the crude 2,6-dichloro-3-cyano-5-fluoropyridine.[5]

Step 3: Reduction of Nitrile to Amine The final step is the reduction of the cyano group to the primary amine.

-

The crude 2,6-dichloro-3-cyano-5-fluoropyridine is dissolved in a suitable anhydrous solvent like THF or diethyl ether.

-

A reducing agent such as lithium aluminum hydride (LiAlH₄) is added portion-wise at a low temperature (e.g., 0°C).[1][2]

-

The reaction is stirred until the starting material is consumed.

-

The reaction is carefully quenched, and the product is worked up to isolate 2,6-dichloro-5-fluoropyridin-3-amine.

Route 2: The Rearrangement Pathway from Nicotinic Acid

This more elegant approach utilizes the precursor 2,6-dichloro-5-fluoronicotinic acid, which is converted to the target amine via a molecular rearrangement that excises the carboxyl group as CO₂.[7][8] This route often offers advantages in terms of functional group tolerance and milder conditions for the key amine-forming step. The nicotinic acid itself is typically prepared by hydrolysis of the corresponding nitrile (the product of Route 1, Step 2).[5][9]

Pathway A: The Curtius Rearrangement

The Curtius rearrangement is a powerful thermal decomposition of an acyl azide into an isocyanate, which can then be hydrolyzed to the primary amine.[10][11][12] The reaction proceeds through a concerted mechanism, avoiding the formation of a free nitrene intermediate and ensuring retention of configuration at the migrating group.[10]

Caption: Simplified workflow of the Curtius Rearrangement.

Experimental Protocol: Curtius Rearrangement

-

Dissolve 2,6-dichloro-5-fluoronicotinic acid in an inert solvent like anhydrous 1,2-dichloroethane or THF.[13][14]

-

Add a base, such as triethylamine (Et₃N) or N-methylmorpholine.[13][14]

-

Add diphenylphosphoryl azide (DPPA) dropwise at room temperature and stir for 30 minutes.[14]

-

Slowly heat the reaction to induce the rearrangement to the isocyanate.

-

The isocyanate can be trapped in situ. For conversion to the amine, the reaction is typically worked up with water or a mild acid, which hydrolyzes the isocyanate to the amine with the loss of carbon dioxide.

Pathway B: The Hofmann Rearrangement

The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom.[7] This involves the in-situ formation of a sodium hypobromite or hypochlorite, which reacts with the amide to form an N-bromoamide intermediate that rearranges to an isocyanate upon treatment with a base.[7]

Caption: Key steps in the Hofmann Rearrangement mechanism.

Experimental Protocol: Hofmann Rearrangement

Step 1: Synthesis of 2,6-Dichloro-5-fluoronicotinamide The starting carboxylic acid must first be converted to the primary amide.

-

To a solution of 2,6-dichloro-5-fluoronicotinic acid in a solvent like dichloromethane, add oxalyl chloride followed by a catalytic amount of DMF.[15]

-

After stirring, concentrate the mixture to obtain the crude acyl chloride.

-

Dissolve the acyl chloride in a suitable solvent (e.g., 1,4-dioxane) and cool to 0°C.

-

Slowly add aqueous ammonium hydroxide. The resulting amide precipitates and can be collected by filtration.[15]

Step 2: Hofmann Rearrangement

-

Prepare a solution of sodium hypobromite by adding bromine (Br₂) to a cooled solution of sodium hydroxide (NaOH) in water.

-

Add the 2,6-dichloro-5-fluoronicotinamide to the cold hypobromite solution.

-

Warm the mixture to facilitate the rearrangement to the isocyanate, followed by in-situ hydrolysis to the amine.

-

After the reaction is complete, the product is extracted with an organic solvent, and purified.

Comparative Analysis of Synthesis Routes

| Feature | Route 1: Cyano-Intermediate | Route 2A: Curtius Rearrangement | Route 2B: Hofmann Rearrangement |

| Key Transformation | Nitrile Reduction | Acyl Azide Rearrangement | Amide Rearrangement |

| Starting Material | 2,6-Dihydroxy-3-cyano-5-fluoropyridine | 2,6-Dichloro-5-fluoronicotinic Acid | 2,6-Dichloro-5-fluoronicotinamide |

| Key Reagents | POCl₃/PCl₅, LiAlH₄ | DPPA, Et₃N | Br₂, NaOH |

| Advantages | Utilizes fundamental, well-established reactions. | Often proceeds under mild conditions; one-pot procedures are possible.[11][14] | Uses classic, cost-effective reagents. |

| Challenges | Harsh chlorination step, potential for trichlorinated byproducts, use of energetic hydrides.[5][6] | Use of potentially explosive azide reagents requires caution. | Requires an additional step to form the amide precursor. |

Final Step: Formation and Isolation of the Hydrochloride Salt

For improved stability, handling, and solubility in subsequent synthetic applications, the free amine is often converted to its hydrochloride salt.[1]

Protocol: Hydrochloride Salt Formation

-

Dissolve the purified 2,6-dichloro-5-fluoropyridin-3-amine free base in a suitable solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrogen chloride (HCl) in the same solvent or bubble anhydrous HCl gas through the solution.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Conclusion

The synthesis of this compound can be effectively achieved through several strategic routes. The choice between the cyano-intermediate pathway and the rearrangement-based methods depends on factors such as starting material availability, scalability, safety considerations (especially regarding hydrides and azides), and the desired purity profile. The rearrangement reactions, particularly the Curtius rearrangement, often provide a more controlled and potentially higher-yielding route to the final amine from the nicotinic acid intermediate. This guide provides the foundational knowledge for chemists to make informed decisions and successfully implement the synthesis of this valuable chemical building block.

References

- 1. 2,6-Dichloro-5-fluoropyridin-3-amine | 152840-65-8 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [myskinrecipes.com]

- 4. ossila.com [ossila.com]

- 5. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 6. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,6-Dichloro-5-fluoronicotinamide synthesis - chemicalbook [chemicalbook.com]

- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 11. Curtius Rearrangement [organic-chemistry.org]

- 12. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Page loading... [wap.guidechem.com]

- 14. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-Depth Technical Guide to 2,6-Dichloro-5-fluoropyridin-3-amine Hydrochloride (CAS No. 1416351-81-9): A Key Pharmaceutical Intermediate

Authored by: [Your Name/Title], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2,6-Dichloro-5-fluoropyridin-3-amine hydrochloride (CAS No. 1416351-81-9), a halogenated pyridine derivative of significant interest in pharmaceutical development. We will delve into its chemical structure, physicochemical properties, synthesis methodologies, and its critical role as a versatile building block in the synthesis of complex pharmaceutical agents. Furthermore, this guide will explore its emerging applications, particularly in oncology, supported by mechanistic insights and relevant experimental data.

Introduction: The Strategic Importance of Halogenated Pyridines

Halogenated pyridines are a class of heterocyclic compounds that form the backbone of numerous active pharmaceutical ingredients (APIs). The introduction of halogen atoms onto the pyridine ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. This strategic functionalization allows medicinal chemists to fine-tune the pharmacological profile of drug candidates. This compound has emerged as a particularly valuable intermediate, offering multiple reaction sites for molecular elaboration.[1] Its enhanced stability and solubility as a hydrochloride salt make it a preferred choice in various synthetic applications.[1][2]

Chemical Identity and Physicochemical Properties

The compound with CAS number 1416351-81-9 is the hydrochloride salt of 2,6-dichloro-5-fluoropyridin-3-amine.[1][2][3][4][5][6][7] The free base, 2,6-dichloro-5-fluoropyridin-3-amine, is registered under CAS number 152840-65-8.[1][4] The hydrochloride salt form offers improved handling and formulation characteristics due to its increased aqueous solubility and stability.[1]

Chemical Structure

The molecular structure consists of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, a fluorine atom at position 5, and an amine group at position 3, which is protonated in the hydrochloride salt.[1]

Caption: Chemical structure of this compound.

Physicochemical Data

The key physicochemical properties of 2,6-Dichloro-5-fluoropyridin-3-amine and its hydrochloride salt are summarized in the table below for easy comparison.

| Property | 2,6-Dichloro-5-fluoropyridin-3-amine (Free Base) | This compound | Reference(s) |

| CAS Number | 152840-65-8 | 1416351-81-9 | [1][4] |

| Molecular Formula | C₅H₃Cl₂FN₂ | C₅H₄Cl₃FN₂ | [1] |

| Molecular Weight | 181.00 g/mol | 217.46 g/mol | [1][2] |

| Density | 1.6 ± 0.1 g/cm³ | Not available | [1] |

| Boiling Point | 295.7 ± 35.0 °C | Not available | [1] |

| Flash Point | 132.7 ± 25.9 °C | Not available | [1] |

Synthesis and Manufacturing

The synthesis of 2,6-dichloro-5-fluoropyridin-3-amine derivatives often involves multi-step processes. A validated protocol for analogous compounds utilizes a Palladium-catalyzed cross-coupling reaction, which is a cornerstone of modern synthetic organic chemistry for its reliability and versatility in forming carbon-nitrogen bonds.[1]

Exemplary Synthetic Workflow: Pd-Catalyzed Amination

This workflow illustrates a common strategy for the synthesis of substituted aminopyridines, which can be adapted for the production of 2,6-dichloro-5-fluoropyridin-3-amine.

Caption: Generalized workflow for Pd-catalyzed synthesis of aminopyridines.

Detailed Synthetic Protocol

A representative protocol for a Pd-catalyzed amination is as follows:

-

Preparation: To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dichloro-3-fluoropyridine (1.0 equivalent), the amine source (1.2 equivalents), Pd(OAc)₂ (0.05-0.1 equivalents), Xantphos (0.05-0.1 equivalents), and t-BuONa (1.5 equivalents).

-

Reaction: Add anhydrous toluene as the solvent and heat the mixture to reflux.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired aminopyridine.

Causality of Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of Pd(OAc)₂ as the palladium source and Xantphos as a bulky electron-rich ligand is crucial for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination, which is characteristic of Buchwald-Hartwig amination reactions.

-

Base: A strong, non-nucleophilic base like t-BuONa is required to deprotonate the amine and facilitate the formation of the active catalyst.

-

Anhydrous Conditions: Strict exclusion of water is necessary as both the catalyst and the base are sensitive to moisture, which can lead to catalyst deactivation and reduced yields.[1]

Applications in Drug Discovery and Development

This compound serves as a vital intermediate in the synthesis of more complex molecules with therapeutic potential.[1] Its structural features allow for diversification, making it a valuable scaffold in medicinal chemistry.[1]

Role in Oncology Research

Recent studies have highlighted the potential of derivatives of 2,6-dichloro-5-fluoropyridin-3-amine in cancer therapy.[1] One notable study demonstrated the potent inhibitory activity of a compound derived from this intermediate against the WNT signaling pathway in colorectal carcinoma cells.[1]

Mechanistic Insight: Inhibition of WNT Signaling

The WNT signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers, including colorectal cancer. The study reported an IC₅₀ value of 23 nM for the inhibition of WNT signaling, as determined by a luciferase reporter assay.[1] This potent activity suggests that compounds synthesized from this compound could be promising leads for the development of novel anti-cancer agents targeting this pathway.

Caption: Conceptual diagram of WNT signaling pathway inhibition.

Broader Pharmaceutical Synthesis

Beyond oncology, this intermediate is utilized in the synthesis of a range of pharmaceutical agents.[1] Its utility in circumventing patented routes for high-barrier generic drugs underscores its economic and strategic importance in the pharmaceutical industry.[1] The versatile reactivity of the amine and chloro-substituents allows for the introduction of diverse functional groups, enabling the exploration of a wide chemical space in the quest for new therapeutics.

Conclusion

This compound (CAS No. 1416351-81-9) is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its favorable physicochemical properties, coupled with well-established synthetic routes, make it an attractive starting material for the synthesis of novel drug candidates. The demonstrated potent biological activity of its derivatives, particularly in the context of cancer, ensures that this compound will remain an area of active investigation for medicinal chemists and drug development professionals.

References

- 1. 2,6-Dichloro-5-fluoropyridin-3-amine | 152840-65-8 | Benchchem [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. Fluoropyridine series [m.chemicalbook.com]

- 4. 152840-65-8|2,6-Dichloro-5-fluoropyridin-3-amine|BLD Pharm [bldpharm.com]

- 5. This compound | 1416351-81-9 [sigmaaldrich.com]

- 6. This compound [acrospharmatech.com]

- 7. Page loading... [wap.guidechem.com]

spectroscopic data for 2,6-Dichloro-5-fluoropyridin-3-amine hydrochloride

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,6-Dichloro-5-fluoropyridin-3-amine hydrochloride

This guide provides a comprehensive overview of the essential spectroscopic techniques required for the structural elucidation and quality control of this compound (CAS: 1416351-81-9), a key intermediate in pharmaceutical synthesis. The methodologies and interpretation principles detailed herein are designed for researchers, analytical scientists, and drug development professionals who require a robust framework for compound characterization.

Introduction: The Importance of Spectroscopic Verification

This compound is a halogenated pyridine derivative. Its molecular structure, featuring two chlorine atoms, a fluorine atom, and an amine group on a pyridine ring, presents a unique spectroscopic fingerprint.[1] The hydrochloride salt form is often utilized to improve stability and solubility.[1]

Accurate spectroscopic characterization is paramount for several reasons:

-

Identity Confirmation: Unambiguously verifies that the synthesized or procured material is the correct chemical entity.

-

Purity Assessment: Detects and helps identify impurities, which is critical for regulatory submission and ensuring predictable downstream reactivity.

-

Structural Elucidation: Confirms the specific arrangement of atoms and functional groups, ruling out isomeric possibilities.

This guide will detail the application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the comprehensive analysis of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Spectral Data

The structure of this compound has one aromatic proton and protons associated with the amine hydrochloride group.

-

Aromatic Proton (H4): A single proton is located on the pyridine ring at the C4 position. Its chemical shift will be influenced by the adjacent electron-withdrawing chlorine and fluorine atoms. It is expected to appear as a doublet due to coupling with the neighboring fluorine atom (²J(H,F)).

-

Amine Protons (-NH₃⁺): As a hydrochloride salt, the amine group will be protonated (-NH₃⁺). These protons are typically broad, may exchange with residual water in the solvent, and their chemical shift is highly dependent on solvent and concentration. In an anhydrous aprotic solvent like DMSO-d₆, they may appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H4 | 7.5 - 8.5 | Doublet (d) | ²J(H,F) = 4-8 |

| -NH₃⁺ | 8.0 - 10.0 (variable) | Broad Singlet (br s) | N/A |

Predicted ¹³C NMR Spectral Data

The molecule has five distinct carbon atoms in the pyridine ring. Due to the presence of fluorine, these signals will exhibit C-F coupling.

-

Carbon Atoms (C2-C6): All five carbons are in an aromatic environment. The carbons directly bonded to electronegative halogens (C2, C5, C6) will be significantly influenced. C-F coupling will be observable, with the magnitude of the coupling constant (J(C,F)) being largest for the directly bonded carbon (C5) and smaller for carbons two (²J(C,F)) or three (³J(C,F)) bonds away.

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Couplings

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C2 | 140 - 150 | Doublet (d) | ³J(C,F) = 5-15 |

| C3 | 120 - 130 | Doublet (d) | ²J(C,F) = 15-25 |

| C4 | 135 - 145 | Doublet (d) | ²J(C,F) = 15-25 |

| C5 | 145 - 155 | Doublet (d) | ¹J(C,F) = 230-260 |

| C6 | 140 - 150 | Doublet (d) | ³J(C,F) = 5-15 |

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique that will show a single resonance for the fluorine atom at the C5 position.

-

Fluorine (F5): The chemical shift is typically referenced to CFCl₃. The signal is expected to be a doublet due to coupling with the adjacent proton (²J(F,H)).

Table 3: Predicted ¹⁹F NMR Chemical Shift

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|

| F5 | -120 to -140 | Doublet (d) | ²J(F,H) = 4-8 |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard method for acquiring high-quality NMR spectra.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended due to its ability to dissolve hydrochloride salts and to slow the exchange of the -NH₃⁺ protons.

-

Vortex the sample until fully dissolved and transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation & Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.[2]

-

Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire data with a 30° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire data using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans.

-

¹⁹F NMR: Acquire data with a 45° pulse angle, a relaxation delay of 2 seconds, and 64-128 scans.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).[3]

-

Phase correct all spectra.

-

Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).[3] Reference the ¹⁹F spectrum to an external or internal standard (e.g., CFCl₃ at δ = 0 ppm).

-

Integrate the ¹H NMR spectrum.

-

NMR Workflow Diagram

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight and offering structural clues through fragmentation.

Predicted Mass Spectrum

The analysis will be performed on the free base (C₅H₃Cl₂FN₂) after the loss of HCl, which typically occurs under MS conditions.

-

Molecular Ion (M⁺): The key feature will be the isotopic cluster for the molecular ion due to the presence of two chlorine atoms. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in three peaks:

-

[M]⁺: (containing two ³⁵Cl atoms) - Highest abundance.

-

[M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl) - ~65% of [M]⁺.

-

[M+4]⁺: (containing two ³⁷Cl atoms) - ~10% of [M]⁺.

-

-

High-Resolution Mass Spectrometry (HRMS): HRMS allows for the determination of the exact mass, which can be used to confirm the elemental composition.

Table 4: Predicted m/z Values for the Molecular Ion of the Free Base

| Ion | Isotopic Composition | Calculated m/z (Monoisotopic) | Predicted Relative Abundance |

|---|---|---|---|

| [M]⁺ | C₅H₃³⁵Cl₂FN₂ | 180.9708 | 100% |

| [M+2]⁺ | C₅H₃³⁵Cl³⁷ClFN₂ | 182.9679 | ~65% |

| [M+4]⁺ | C₅H₃³⁷Cl₂FN₂ | 184.9649 | ~10% |

Experimental Protocol for MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

-

Instrumentation & Setup:

-

Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.[2] ESI is a soft ionization technique suitable for polar molecules.

-

Operate the instrument in positive ion mode.

-

Calibrate the instrument using a known standard to ensure mass accuracy.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire a full scan spectrum over a mass range of m/z 50-500.

-

For HRMS, use an Orbitrap or Time-of-Flight (TOF) mass analyzer.

-

MS Workflow Diagram

Caption: Workflow for Mass Spectrometric Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Absorption Bands

-

N-H Vibrations: The protonated amine (-NH₃⁺) will show broad absorption bands. The N-H stretching vibrations are expected in the 2800-3200 cm⁻¹ region. N-H bending vibrations appear around 1500-1600 cm⁻¹.

-

Aromatic Ring Vibrations: C-H stretching for the aromatic proton will be observed above 3000 cm⁻¹. C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1400-1600 cm⁻¹ region.

-

C-Halogen Vibrations: C-Cl stretching bands are found in the 600-800 cm⁻¹ region, while the C-F stretch is typically stronger and appears in the 1000-1200 cm⁻¹ range.

Table 5: Predicted Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| -NH₃⁺ | N-H Stretch | 2800 - 3200 | Medium-Broad |

| Aromatic C-H | C-H Stretch | 3050 - 3150 | Weak-Medium |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | Medium-Strong |

| -NH₃⁺ | N-H Bend | 1500 - 1600 | Medium |

| C-F | C-F Stretch | 1000 - 1200 | Strong |

| C-Cl | C-Cl Stretch | 600 - 800 | Medium-Strong |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Use an Attenuated Total Reflectance (ATR) accessory for solid samples, which requires minimal preparation.

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.[2]

-

-

Instrumentation & Setup:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty ATR crystal or a blank KBr pellet.

-

-

Data Acquisition:

-

Place the sample in the beam path.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. The final spectrum is automatically ratioed against the background spectrum.

-

Conclusion

The combination of NMR spectroscopy, Mass Spectrometry, and Infrared Spectroscopy provides a self-validating system for the comprehensive characterization of this compound. NMR confirms the precise atomic connectivity and carbon-hydrogen framework. Mass spectrometry verifies the molecular weight and elemental formula, with the distinct chlorine isotopic pattern serving as a powerful diagnostic tool. Finally, IR spectroscopy confirms the presence of key functional groups. By following the detailed protocols and using the predictive data in this guide, researchers can confidently establish the identity, purity, and structure of this important pharmaceutical intermediate.

References

solubility and stability of 2,6-Dichloro-5-fluoropyridin-3-amine hydrochloride

An In-depth Technical Guide to the Solubility and Stability of 2,6-Dichloro-5-fluoropyridin-3-amine hydrochloride

Authored by a Senior Application Scientist

Introduction

2,6-Dichloro-5-fluoropyridin-3-amine is a halogenated pyridine derivative that serves as a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structural features, including chlorine and fluorine substituents, significantly influence its chemical reactivity and biological activity, making it a valuable building block in medicinal chemistry, particularly for developing novel kinase inhibitors, anti-inflammatory agents, and anticancer therapies.[1][2] The hydrochloride salt form is frequently utilized to enhance solubility and stability, facilitating its handling and application in various synthetic and formulation processes.[1][2]

This guide provides a comprehensive technical overview of the core physicochemical properties, solubility profile, and stability characteristics of this compound. Designed for researchers, chemists, and formulation scientists, this document delves into the causality behind experimental design for solubility and stability assessment, offering field-proven insights and detailed methodologies.

Core Physicochemical Properties

A foundational understanding of the compound's physicochemical properties is essential before undertaking solubility or stability studies. These parameters govern its behavior in different environments and are critical for designing appropriate analytical methods and formulation strategies.

| Property | Value | Source |

| Compound Name | This compound | - |

| CAS Number | 1416351-81-9 | [1] |

| Molecular Formula | C₅H₄Cl₃FN₂ | [1] |

| Molecular Weight | 217.46 g/mol | [1][2] |

| Appearance | White powder | [3] |

| Storage Conditions | Store in an inert gas at room temperature (2-8°C recommended) | [2][3] |

| Base Compound CAS | 152840-65-8 (2,6-Dichloro-5-fluoropyridin-3-amine) | [1] |

| Base Molecular Formula | C₅H₃Cl₂FN₂ | [1] |

| Base Molecular Weight | 181.00 g/mol | [1] |

Solubility Profile: A Critical Parameter for Application

Solubility is a critical attribute that influences everything from reaction kinetics in a synthetic flask to bioavailability in a final drug product. The hydrochloride salt form of 2,6-Dichloro-5-fluoropyridin-3-amine is specifically employed to improve its solubility in aqueous and protic solvent systems, a common strategy in pharmaceutical development.[2]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability. The objective is to create a saturated solution at a constant temperature and then quantify the concentration of the dissolved solute.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, methanol, ethanol) in a sealed, inert container. The excess solid is crucial to ensure equilibrium with a saturated solution.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. This step is vital as premature measurement can lead to an underestimation of solubility.

-

Phase Separation: Cease agitation and allow the suspension to settle. Subsequently, filter the solution through a fine-pore filter (e.g., 0.22 µm) or centrifuge at high speed to remove all undissolved solid particles. This step must be performed carefully to avoid temperature fluctuations.

-

Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the solubility from the measured concentration, accounting for the dilution factor, and express the result in units such as mg/mL or mol/L.

Visualization: Solubility Determination Workflow

References

The Strategic Role of 2-Methyl-3-nitrobenzoic Acid in Pharmaceutical Synthesis: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of 2-Methyl-3-nitrobenzoic acid (CAS No. 1975-50-4), a pivotal intermediate in the pharmaceutical industry. We will dissect its synthesis, explore its chemical properties, and detail its application in the construction of complex active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the synthetic strategies discussed.

Introduction: The Unsung Architect in Drug Synthesis

In the intricate world of pharmaceutical development, the journey from a concept to a marketable drug is paved with complex organic synthesis. Central to this journey are versatile and strategically functionalized building blocks known as pharmaceutical intermediates. 2-Methyl-3-nitrobenzoic acid is one such indispensable intermediate, providing a functionalized aromatic core that is readily amenable to a variety of chemical transformations.[1] Its true value lies in the strategic placement of its functional groups: a carboxylic acid, a methyl group, and a nitro group. This arrangement allows for a high degree of control over subsequent reactions, making it a cornerstone in the synthesis of a diverse range of therapeutic agents, from anti-inflammatory and analgesic drugs to potent anti-cancer medications.[2][3] This guide will illuminate the critical role of this molecule, providing a comprehensive overview of its synthesis and its strategic application in the development of life-saving medicines.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Methyl-3-nitrobenzoic acid is fundamental to its effective use in synthesis. These properties dictate its reactivity, solubility, and handling requirements.

| Property | Value | Source |

| IUPAC Name | 2-Methyl-3-nitrobenzoic acid | [4] |

| Synonyms | 3-Nitro-o-toluic acid | [5] |

| CAS Number | 1975-50-4 | [5] |

| Molecular Formula | C₈H₇NO₄ | [5] |

| Molecular Weight | 181.15 g/mol | [5] |

| Appearance | Fine needles or light beige powder | [4] |

| Melting Point | 182-184 °C | [4] |

| Solubility | Insoluble in water | [4] |

| pKa | (Predicted) ~3.5 |

Synthesis of 2-Methyl-3-nitrobenzoic Acid: A Tale of Two Precursors

The industrial and laboratory-scale synthesis of 2-Methyl-3-nitrobenzoic acid is primarily achieved through two distinct routes, each with its own set of advantages and considerations. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired purity, scalability, and environmental impact.

Route 1: Nitration of m-Toluic Acid

This is a classic electrophilic aromatic substitution reaction. The methyl group of m-toluic acid is an ortho-, para-director, while the carboxylic acid is a meta-director. The nitration occurs primarily at the position ortho to the methyl group and meta to the carboxylic acid group, leading to the desired product.

Caption: Nitration of m-Toluic Acid.

Causality of Experimental Choices: The use of a mixture of nitric acid and sulfuric acid is crucial for the generation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction temperature is typically kept low to minimize the formation of by-products.

Experimental Protocol: Nitration of m-Toluic Acid [6]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid and cool the flask in an ice-salt bath to 0-5 °C.

-

Addition of m-Toluic Acid: Slowly add powdered m-toluic acid to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a separate beaker, and cool it in an ice bath. Add the cold nitrating mixture dropwise to the stirred solution of m-toluic acid, maintaining the reaction temperature between 5-10 °C.

-

Reaction Completion: After the addition is complete, continue stirring for an additional 1-2 hours at the same temperature.

-

Isolation: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The solid product will precipitate out.

-

Purification: Filter the crude product, wash it thoroughly with cold water until the washings are neutral to litmus paper, and then dry. Recrystallization from an appropriate solvent, such as ethanol-water, can be performed to obtain a high-purity product. A typical yield for this reaction is in the range of 75-85%.[6]

Route 2: Oxidation of 3-Nitro-o-xylene

This route involves the selective oxidation of one of the methyl groups of 3-nitro-o-xylene to a carboxylic acid. This method is often favored in industrial settings due to the ready availability of the starting material.

Caption: Oxidation of 3-Nitro-o-xylene.

Causality of Experimental Choices: The choice of oxidizing agent and reaction conditions is critical to achieve selective oxidation of only one methyl group. Stronger oxidizing agents or harsher conditions could lead to the oxidation of both methyl groups, forming the corresponding dicarboxylic acid. A patented method utilizes oxygen in the presence of a catalyst, which offers a more environmentally friendly approach compared to traditional strong oxidants like potassium permanganate or nitric acid.[7]

Experimental Protocol: Catalytic Oxidation of 3-Nitro-o-xylene [7]

-

Reaction Setup: Charge a high-pressure reactor with 3-nitro-o-xylene, an organic solvent (e.g., acetic acid), and a catalyst (e.g., a cobalt or manganese salt).

-

Oxidation: Seal the reactor and introduce oxygen gas to a specific pressure. Heat the reactor to the desired temperature (e.g., 90-100 °C) with constant stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Isolation: After the reaction is complete, cool the reactor to room temperature and release the pressure. Filter the reaction mixture to remove the catalyst.

-

Purification: The crude product is then subjected to a work-up procedure, which typically involves an acid-base extraction. The organic solvent is removed, and the residue is dissolved in an aqueous base. The aqueous layer is then washed with an organic solvent to remove any unreacted starting material. Finally, the aqueous layer is acidified to precipitate the 2-Methyl-3-nitrobenzoic acid, which is then filtered, washed, and dried. This method can achieve yields of up to 80%.[7]

Key Chemical Transformations and Their Mechanistic Underpinnings

The synthetic utility of 2-Methyl-3-nitrobenzoic acid stems from the distinct reactivity of its functional groups.

Caption: Key transformations of 2-Methyl-3-nitrobenzoic Acid.

Reduction of the Nitro Group: Gateway to Amino Derivatives

The reduction of the nitro group to an amino group is arguably the most critical transformation of this intermediate. This opens up a vast array of synthetic possibilities, as the resulting 2-amino-3-methylbenzoic acid is a valuable precursor for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry.

Common Reduction Methods:

-

Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. The choice of catalyst can be important to avoid unwanted side reactions.

-

Metal-Acid Reduction: A classic and cost-effective method involves the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). This method is robust and widely used in industrial applications.

Causality of Reagent Choice: The choice between catalytic hydrogenation and metal-acid reduction often depends on the presence of other functional groups in the molecule. Catalytic hydrogenation can sometimes reduce other functionalities, so a milder, more selective method might be necessary.

Esterification and Amidation: Modifying the Carboxylic Acid

The carboxylic acid group can be easily converted into esters or amides. Esterification, for instance, to form methyl 2-methyl-3-nitrobenzoate, is a key step in the synthesis of certain APIs. Amidation with various amines allows for the introduction of diverse substituents, enabling the generation of large compound libraries for drug discovery.

Application in the Synthesis of Active Pharmaceutical Ingredients (APIs)

The true measure of a pharmaceutical intermediate's value is its successful application in the synthesis of drugs. 2-Methyl-3-nitrobenzoic acid has proven its worth in the synthesis of several important APIs.

Synthesis of Lenalidomide: An Anti-Cancer Agent

Lenalidomide is an immunomodulatory drug used in the treatment of multiple myeloma and other cancers. A key step in its synthesis involves the use of 2-Methyl-3-nitrobenzoic acid.

Caption: Synthetic pathway to Lenalidomide.

The synthesis begins with the esterification of 2-Methyl-3-nitrobenzoic acid to methyl 2-methyl-3-nitrobenzoate. The methyl group is then brominated, followed by a series of reactions including cyclization and reduction of the nitro group to afford the final Lenalidomide molecule.

A Proposed Route to Tolfenamic Acid Precursors: An Anti-inflammatory Drug

Tolfenamic acid is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.[8] While not a direct precursor, 2-Methyl-3-nitrobenzoic acid can be strategically modified to synthesize key intermediates for Tolfenamic acid. The synthesis of Tolfenamic acid typically involves the condensation of a substituted anthranilic acid derivative with a substituted aniline.[1][2][3][9][10] A plausible synthetic route starting from 2-Methyl-3-nitrobenzoic acid would involve the following key transformations:

-

Reduction of the nitro group to yield 2-amino-3-methylbenzoic acid.

-

Halogenation of the aromatic ring, for example, chlorination, to introduce a chlorine atom at the 5-position, yielding 2-amino-5-chloro-3-methylbenzoic acid. This molecule is a close analog of the anthranilic acid derivatives used in Tolfenamic acid synthesis.

This highlights the versatility of 2-Methyl-3-nitrobenzoic acid as a starting material that can be tailored to access a variety of substituted aromatic building blocks.

Precursor to Pitofenone Hydrochloride: An Antispasmodic Agent

Pitofenone is an antispasmodic drug used to relieve muscle spasms.[11] 2-Methyl-3-nitrobenzoic acid is a reported intermediate in its synthesis.[12] The structure of Pitofenone contains a substituted benzoyl moiety, for which 2-Methyl-3-nitrobenzoic acid serves as a logical starting point after appropriate functional group manipulations.

Conclusion: A Versatile and Indispensable Intermediate

2-Methyl-3-nitrobenzoic acid is a testament to the crucial role of well-designed intermediates in modern pharmaceutical synthesis. Its strategically placed functional groups allow for a high degree of synthetic flexibility, enabling the efficient construction of complex and diverse molecular architectures. From anti-cancer agents like Lenalidomide to anti-inflammatory drugs and antispasmodics, the applications of this versatile building block are a clear indication of its importance in the ongoing quest for new and improved therapeutics. A thorough understanding of its synthesis, reactivity, and applications, as detailed in this guide, is essential for any scientist working at the forefront of drug discovery and development.

References

- 1. Tolfenamic acid synthesis - chemicalbook [chemicalbook.com]

- 2. CN102786429A - Synthesis method of tolfenamic acid - Google Patents [patents.google.com]

- 3. A kind of synthetic method of tolfenamic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. 2-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 16096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mahavirsynthesis.com [mahavirsynthesis.com]

- 6. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]

- 7. CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google Patents [patents.google.com]

- 8. Tolfenamic Acid | C14H12ClNO2 | CID 610479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN104557584A - Method for synthesizing tolfenamic acid - Google Patents [patents.google.com]

- 10. CN103172530A - Preparation method of tolfenamic acid - Google Patents [patents.google.com]

- 11. Pitofenone - Wikipedia [en.wikipedia.org]

- 12. Pitofenone Hydrochloride | 1248-42-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

An In-depth Technical Guide to the Discovery and History of 2,6-Dichloro-5-fluoropyridin-3-amine

This guide provides a comprehensive technical overview of 2,6-dichloro-5-fluoropyridin-3-amine, a pivotal intermediate in contemporary medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, detailed synthetic pathways, and its significant applications, particularly in the development of targeted therapeutics.

Introduction: A Versatile Scaffold in Modern Drug Discovery

2,6-Dichloro-5-fluoropyridin-3-amine, with the CAS Registry Number 152840-65-8, is a halogenated pyridine derivative that has garnered significant attention in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern—two chlorine atoms at positions 2 and 6, a fluorine atom at position 5, and an amine group at position 3—imparts a distinct reactivity profile, making it a valuable building block for complex molecular architectures.[1] This compound serves as a critical intermediate in the synthesis of a variety of bioactive molecules, including potent kinase inhibitors for cancer therapy.[1][2]

The strategic placement of halogen atoms significantly influences the electronic properties of the pyridine ring, rendering it susceptible to a range of chemical transformations. This guide will elucidate the scientific journey of this compound, from its conceptualization through its synthesis and application, providing a foundational understanding for its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 2,6-dichloro-5-fluoropyridin-3-amine is presented in the table below.

| Property | Value | Reference |

| CAS Number | 152840-65-8 | [1] |

| Molecular Formula | C₅H₃Cl₂FN₂ | [1] |

| Molecular Weight | 181.00 g/mol | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [3] |

| Boiling Point | 295.7 ± 35.0 °C | [3] |

| Flash Point | 132.7 ± 25.9 °C | [3] |

Historical Perspective and Discovery

The discovery of 2,6-dichloro-5-fluoropyridin-3-amine is intrinsically linked to the development of its chemical precursors. While a singular "discovery" paper for the amine itself is not readily apparent in the public domain, its emergence can be traced through the patent literature focused on the synthesis of related fluorinated nicotinic acid derivatives. A key milestone in this timeline is the European Patent EP0333020A2, filed in 1989, which details the synthesis of a crucial intermediate, 2,6-dichloro-3-cyano-5-fluoropyridine. This patent laid the groundwork for accessing a range of 3-substituted-2,6-dichloro-5-fluoropyridines, including the title amine.

The development of synthetic routes to this class of compounds was driven by the need for advanced intermediates in the preparation of naphthyridine antibacterial agents and other complex pharmaceuticals. The innovative synthetic strategies outlined in these early patents provided the chemical toolbox necessary for the eventual synthesis of 2,6-dichloro-5-fluoropyridin-3-amine.

Synthetic Pathways and Methodologies

The synthesis of 2,6-dichloro-5-fluoropyridin-3-amine is a multi-step process that hinges on the preparation of a key intermediate, 2,6-dichloro-3-cyano-5-fluoropyridine. From this intermediate, two primary routes lead to the desired amine: the Hofmann rearrangement of the corresponding amide and the Curtius rearrangement of the corresponding acyl azide.

Part 1: Synthesis of the Key Intermediate: 2,6-dichloro-3-cyano-5-fluoropyridine

The synthesis of this critical precursor is a well-established three-step process:

Step 1: Synthesis of 2,6-Dihydroxy-3-cyano-5-fluoropyridine

This initial step involves a condensation reaction between ethyl formate and cyanoacetamide in a nonpolar solvent such as toluene.[1] The reaction is typically conducted at controlled temperatures below 30°C to yield 2,6-dihydroxy-3-cyano-5-fluoropyridine as a solid precipitate.[1]

Step 2: Chlorination to 2,6-dichloro-3-cyano-5-fluoropyridine

The dihydroxy intermediate is then subjected to chlorination to replace the hydroxyl groups with chlorine atoms. This is achieved by treating the compound with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) under reflux conditions.[1] This step yields the key intermediate, 2,6-dichloro-3-cyano-5-fluoropyridine.[1]

Part 2: Conversion to 2,6-Dichloro-5-fluoropyridin-3-amine

With the key nitrile intermediate in hand, the final conversion to the amine can be accomplished through two primary, reliable methodologies:

Method A: Hofmann Rearrangement of 2,6-Dichloro-5-fluoronicotinamide

The Hofmann rearrangement provides a classic and efficient route to primary amines from primary amides with the loss of one carbon atom.[4]

Step 2a (i): Hydrolysis of the Nitrile to the Amide

First, the nitrile group of 2,6-dichloro-3-cyano-5-fluoropyridine is hydrolyzed to the corresponding primary amide, 2,6-dichloro-5-fluoronicotinamide. This can be achieved by heating the nitrile in concentrated sulfuric acid.[5]

Step 2a (ii): Hofmann Rearrangement

The resulting amide is then treated with a halogen (e.g., bromine) and a strong base (e.g., sodium hydroxide) to induce the Hofmann rearrangement.[3][4] The reaction proceeds through an isocyanate intermediate, which is subsequently hydrolyzed to the final amine product, 2,6-dichloro-5-fluoropyridin-3-amine.[4]

Experimental Protocol: Hofmann Rearrangement (General Procedure)

-

To a solution of 2,6-dichloro-5-fluoronicotinamide in a suitable solvent (e.g., methanol), add a solution of sodium hypobromite (prepared in situ from bromine and sodium hydroxide).

-

Heat the reaction mixture to reflux for a specified period.

-

After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography or recrystallization to obtain 2,6-dichloro-5-fluoropyridin-3-amine.

Method B: Curtius Rearrangement of 2,6-Dichloro-5-fluoronicotinoyl Azide

The Curtius rearrangement offers an alternative pathway to the amine from a carboxylic acid via an acyl azide intermediate.[6]

Step 2b (i): Hydrolysis of the Nitrile to the Carboxylic Acid

The nitrile, 2,6-dichloro-3-cyano-5-fluoropyridine, is first hydrolyzed to 2,6-dichloro-5-fluoronicotinic acid. This is typically accomplished by heating with a strong acid, such as a mixture of sulfuric and hydrochloric acids.

Step 2b (ii): Formation of the Acyl Azide

The carboxylic acid is then converted to the corresponding acyl azide. A common method involves treating the acid with diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine.[7]

Step 2b (iii): Curtius Rearrangement

The acyl azide is then thermally rearranged to the isocyanate, with the loss of nitrogen gas.[6] This isocyanate is subsequently hydrolyzed to yield 2,6-dichloro-5-fluoropyridin-3-amine.[6]

Experimental Protocol: Curtius Rearrangement (General Procedure)

-

To a stirred solution of 2,6-dichloro-5-fluoronicotinic acid in an inert solvent (e.g., toluene), add triethylamine and diphenylphosphoryl azide (DPPA) at room temperature.

-

After a short stirring period, heat the mixture to reflux to facilitate the rearrangement of the in-situ formed acyl azide to the isocyanate.

-

Cool the reaction mixture and add a nucleophile (e.g., water or an alcohol like tert-butanol to form a stable carbamate intermediate).

-

If a carbamate is formed, it can be subsequently hydrolyzed under acidic or basic conditions to yield the final amine.

-

Work-up the reaction mixture by extraction with an organic solvent.

-

Purify the product by column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

2,6-Dichloro-5-fluoropyridin-3-amine is a highly sought-after intermediate in the synthesis of targeted therapeutics, particularly in the realm of oncology. Its structural features allow it to serve as a versatile scaffold for the development of potent and selective kinase inhibitors.

Key Intermediate in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of anti-cancer drugs that function by blocking the action of specific protein kinases, which are enzymes that play a crucial role in cell signaling, growth, and division. The pyridine core of 2,6-dichloro-5-fluoropyridin-3-amine can mimic the hinge-binding motif of ATP, the natural substrate for kinases, allowing for the design of inhibitors that bind to the ATP-binding site of the enzyme.

A notable example of its application is in the synthesis of inhibitors for KRAS G12C, a mutated protein found in several types of cancer, including pancreatic, lung, and colorectal cancers.[7] The unique substitution pattern of 2,6-dichloro-5-fluoropyridin-3-amine allows for the strategic introduction of various functional groups to optimize binding affinity, selectivity, and pharmacokinetic properties of the final drug candidate.

The development of novel cyclin-dependent kinase (CDK) inhibitors, which are crucial for cell cycle regulation, has also utilized aminopyridine scaffolds.[2] The structural features of 2,6-dichloro-5-fluoropyridin-3-amine make it an attractive starting point for the design of new CDK inhibitors.

Conclusion

2,6-Dichloro-5-fluoropyridin-3-amine has emerged as a cornerstone intermediate in the synthesis of complex, biologically active molecules. Its discovery and the development of its synthetic routes have been driven by the relentless pursuit of novel therapeutics. The robust and versatile synthetic pathways to this compound, coupled with its strategic importance in the design of kinase inhibitors and other drug candidates, ensure its continued relevance in the field of medicinal chemistry. This guide has provided a comprehensive overview of its history, synthesis, and applications, offering a valuable resource for scientists and researchers dedicated to the advancement of drug discovery.

References

- 1. 2,6-Dichloro-5-fluoropyridin-3-amine | 152840-65-8 | Benchchem [benchchem.com]

- 2. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 5. 2,6-Dichloro-5-fluoronicotinamide synthesis - chemicalbook [chemicalbook.com]

- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

protocol for Pd-catalyzed cross-coupling using 2,6-Dichloro-5-fluoropyridin-3-amine

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2,6-Dichloro-5-fluoropyridin-3-amine

Introduction: The Strategic Value of a Polysubstituted Pyridine Building Block

In the landscape of modern drug discovery and development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of medicinal chemistry. 2,6-Dichloro-5-fluoropyridin-3-amine has emerged as a critical intermediate, offering a synthetically versatile platform for constructing complex molecular architectures.[1][2] Its pyridine core is a privileged structure in numerous pharmaceuticals, while the distinct electronic nature and positioning of its substituents—two chloro atoms, a fluoro group, and an amine—provide multiple handles for selective modification.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling, are indispensable tools for forging carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.[3][4][5] Applying these powerful transformations to a polyfunctionalized substrate like 2,6-dichloro-5-fluoropyridin-3-amine requires a nuanced understanding of the interplay between catalyst, ligand, and substrate to navigate the inherent challenge of regioselectivity.[6][7]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling protocols using this key building block. It moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering researchers to not only replicate these methods but also to rationally optimize them for their specific synthetic targets.

The Critical Challenge: Understanding and Controlling Regioselectivity

The primary synthetic question when functionalizing 2,6-dichloro-5-fluoropyridin-3-amine is which of the two chlorine atoms will react. The outcome is governed by a delicate balance of electronic and steric factors.

-

Electronic Influence: In dihalopyridines, the chlorine atom at a position ortho to the ring nitrogen (C2 or C6) is generally more susceptible to oxidative addition by a palladium(0) catalyst.[3][6] This is due to the electron-withdrawing inductive effect of the nitrogen, which makes the adjacent carbon atoms more electrophilic. However, the 2,6-dichloro-5-fluoropyridin-3-amine molecule presents a more complex electronic landscape. The electron-donating amine at C3 and the strongly electron-withdrawing fluorine at C5 modulate the reactivity of the C2 and C6 positions differently.

-

Ligand Control: The choice of phosphine ligand is arguably the most powerful tool for directing regioselectivity.[7] Bulky, electron-rich ligands, such as the biarylphosphines developed by the Buchwald group (e.g., XPhos, SPhos) or chelating ligands like Xantphos, can create a sterically demanding environment around the palladium center.[8][9] This steric hindrance can override inherent electronic preferences, forcing the catalyst to engage with the less sterically encumbered C-Cl bond, thus providing a lever for selective functionalization.[10]

The following sections detail protocols for key cross-coupling reactions, grounded in these fundamental principles.

Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination is a premier method for constructing aryl-amine bonds, offering broad substrate scope and functional group tolerance.[4][11] When applied to 2,6-dichloro-5-fluoropyridin-3-amine, it allows for the selective introduction of a second nitrogen-based substituent, a common motif in pharmacologically active compounds.

Catalytic Cycle Overview

The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl chloride to the Pd(0) center, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[8][12]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Mono-Amination

This protocol is a general starting point and may require optimization based on the specific amine coupling partner.

-

Reaction Setup: To a dry Schlenk flask, add 2,6-dichloro-5-fluoropyridin-3-amine (1.0 equiv.), the desired amine (1.2 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Catalyst Preparation: In a separate vial under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate phosphine ligand (e.g., Xantphos, 2-4 mol%). Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane, ~0.1 M concentration relative to the substrate) and stir for 10 minutes to form the active catalyst solution.

-

Reaction Initiation: Transfer the catalyst solution to the Schlenk flask containing the substrate, amine, and base via syringe.

-

Heating and Monitoring: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[3]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride.[3]

-

Extraction and Purification: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[3][12] Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Entry | Amine Partner | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Notes |

| 1 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | Xantphos is often effective for coupling with secondary cyclic amines.[7][13] |

| 2 | Aniline | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.4) | Toluene | 110 | Bulky biarylphosphine ligands like XPhos are excellent for challenging couplings.[8] |

| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | t-Amyl alcohol | 100 | RuPhos is a robust ligand for coupling primary amines.[14] |

Note: The data presented are based on general protocols for similar substrates and require optimization for 2,6-dichloro-5-fluoropyridin-3-amine.

Suzuki-Miyaura Coupling: Constructing C-C Bonds

The Suzuki-Miyaura coupling is a highly versatile and widely used reaction for forming C-C bonds between organohalides and organoboron compounds, valued for its mild conditions and the stability of the boronic acid reagents.[3][15]

Catalytic Cycle Overview

The cycle involves oxidative addition of the aryl chloride to Pd(0), followed by transmetalation with the boronic acid (activated by a base) to form an arylpalladium(II) intermediate. Reductive elimination then yields the biaryl product and regenerates the Pd(0) catalyst.[16]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Mono-Arylation

This protocol is adapted for selective coupling, with ligand choice being paramount for controlling regioselectivity.

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 2,6-dichloro-5-fluoropyridin-3-amine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium phosphate (2.0 equiv.).[16]

-